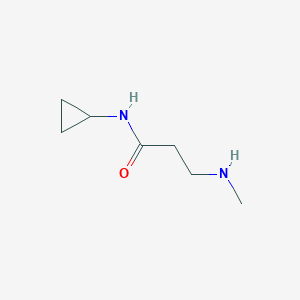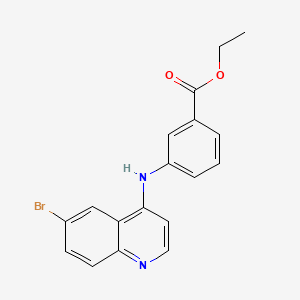
N-cyclopropyl-3-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(methylamino)propanamide is an organic compound with the molecular formula C7H14N2O It is a member of the amide family, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methylamino group attached to the propanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-(methylamino)propanamide typically involves the reaction of cyclopropylamine with 3-chloropropionyl chloride, followed by the addition of methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopropylamine + 3-chloropropionyl chloride → N-cyclopropyl-3-chloropropionamide
- N-cyclopropyl-3-chloropropionamide + Methylamine → this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclopropyl-3-(methylamino)propanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The compound can participate in substitution reactions where functional groups are replaced by other groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
- Oxidation : Formation of N-cyclopropyl-3-(methylamino)propanoic acid.
- Reduction : Formation of N-cyclopropyl-3-(methylamino)propanamine.
- Substitution : Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-(methylamino)propanamide has several applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex organic molecules.
- Biology : Studied for its potential interactions with biological molecules and its effects on cellular processes.
- Medicine : Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-cyclopropyl-3-(methylamino)propanoic acid
- N-cyclopropyl-3-(methylamino)propanamine
- N-cyclopropyl-3-(methylamino)propyl chloride
Uniqueness: N-cyclopropyl-3-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
N-cyclopropyl-3-(methylamino)propanamide |
InChI |
InChI=1S/C7H14N2O/c1-8-5-4-7(10)9-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
MIUSNWYSJQKIHM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(=O)NC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)


![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
